Paliperidone
Paliperidone
Paliperidone is a second generation (atypical) antipsychotic agent that is available in both oral and long acting parenteral forms and is used in the treatment of schizophrenia. Paliperidone is associated with a low rate of serum aminotransferase elevations during therapy, but has not been linked to instances of clinically apparent acute liver injury.
Paliperidone, also known as invega or 9 OH risperidone, belongs to the class of organic compounds known as pyridopyrimidines. Pyridopyrimidines are compounds containing a pyridopyrimidine, which consists of a pyridine fused to a pyrimidine. Pyridine is 6-membered ring consisting of five carbon atoms and a nitrogen atom. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions. Paliperidone is a drug which is used for the treatment of schizophrenia. Paliperidone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Paliperidone has been detected in multiple biofluids, such as urine and blood. Within the cell, paliperidone is primarily located in the membrane (predicted from logP).
Paliperidone is the primary active metabolite of risperidone. The mechanism of action is unknown but it is likely to act via a similar pathway to risperidone. It has been proposed that the drug's therapeutic activity in schizophrenia is mediated through a combination of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptor antagonism. Paliperidone is also active as an antagonist at alpha 1 and alpha 2 adrenergic receptors and H1 histaminergic receptors, which may explain some of the other effects of the drug. Paliperidone was approved by the FDA for treatment of schizophrenia on December 20, 2006.
Paliperidone, also known as invega or 9 OH risperidone, belongs to the class of organic compounds known as pyridopyrimidines. Pyridopyrimidines are compounds containing a pyridopyrimidine, which consists of a pyridine fused to a pyrimidine. Pyridine is 6-membered ring consisting of five carbon atoms and a nitrogen atom. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions. Paliperidone is a drug which is used for the treatment of schizophrenia. Paliperidone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Paliperidone has been detected in multiple biofluids, such as urine and blood. Within the cell, paliperidone is primarily located in the membrane (predicted from logP).
Paliperidone is the primary active metabolite of risperidone. The mechanism of action is unknown but it is likely to act via a similar pathway to risperidone. It has been proposed that the drug's therapeutic activity in schizophrenia is mediated through a combination of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptor antagonism. Paliperidone is also active as an antagonist at alpha 1 and alpha 2 adrenergic receptors and H1 histaminergic receptors, which may explain some of the other effects of the drug. Paliperidone was approved by the FDA for treatment of schizophrenia on December 20, 2006.
Brand Name:
Vulcanchem
CAS No.:
144598-75-4
VCID:
VC0000428
InChI:
InChI=1S/C23H27FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3
SMILES:
CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F
Molecular Formula:
C23H27FN4O3
Molecular Weight:
426.5 g/mol
Paliperidone
CAS No.: 144598-75-4
APIs
VCID: VC0000428
Molecular Formula: C23H27FN4O3
Molecular Weight: 426.5 g/mol
CAS No. | 144598-75-4 |
---|---|
Product Name | Paliperidone |
Molecular Formula | C23H27FN4O3 |
Molecular Weight | 426.5 g/mol |
IUPAC Name | 3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
Standard InChI | InChI=1S/C23H27FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3 |
Standard InChIKey | PMXMIIMHBWHSKN-UHFFFAOYSA-N |
SMILES | CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F |
Canonical SMILES | CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F |
Appearance | Assay:≥98%A crystalline solid |
Colorform | Crystals from 2-propanol |
Melting Point | 179.8 °C |
Physical Description | Solid |
Description | Paliperidone is a second generation (atypical) antipsychotic agent that is available in both oral and long acting parenteral forms and is used in the treatment of schizophrenia. Paliperidone is associated with a low rate of serum aminotransferase elevations during therapy, but has not been linked to instances of clinically apparent acute liver injury. Paliperidone, also known as invega or 9 OH risperidone, belongs to the class of organic compounds known as pyridopyrimidines. Pyridopyrimidines are compounds containing a pyridopyrimidine, which consists of a pyridine fused to a pyrimidine. Pyridine is 6-membered ring consisting of five carbon atoms and a nitrogen atom. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions. Paliperidone is a drug which is used for the treatment of schizophrenia. Paliperidone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Paliperidone has been detected in multiple biofluids, such as urine and blood. Within the cell, paliperidone is primarily located in the membrane (predicted from logP). Paliperidone is the primary active metabolite of risperidone. The mechanism of action is unknown but it is likely to act via a similar pathway to risperidone. It has been proposed that the drug's therapeutic activity in schizophrenia is mediated through a combination of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptor antagonism. Paliperidone is also active as an antagonist at alpha 1 and alpha 2 adrenergic receptors and H1 histaminergic receptors, which may explain some of the other effects of the drug. Paliperidone was approved by the FDA for treatment of schizophrenia on December 20, 2006. |
Shelf Life | Stable under recommended storage conditions. |
Solubility | Practically insoluble in water In water, 48.64 mg/L at 25 °C (est) Slightly soluble in dimethylformide; sparingly soluble in 0.1 N HCl, methylene chloride; practically insoluble in water, hexane, 0.1 N NaOH 2.97e-01 g/L |
Synonyms | 3-(2-(4-(6-fluoro-3-(1,2-benzisoxazolyl))-1-piperidinyl)ethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one 9 Hydroxy risperidone 9 Hydroxyrisperidone 9 OH risperidone 9-hydroxy-risperidone 9-hydroxyrisperidone 9-OH-risperidone Invega Invega Sustenna paliperidone paliperidone palmitate Palmitate, Paliperidone R 76477 R-76477 R76477 Sustenna, Invega |
Vapor Pressure | 1.3X10-15 mm Hg at 25 °C (est) |
PubChem Compound | 115237 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator
426.4828 g/mol